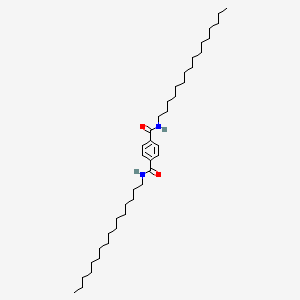
1,4-Benzenedicarboxamide, N,N'-dihexadecyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Benzenedicarboxamide, N,N’-dihexadecyl- is a synthetic organic compound known for its unique chemical properties and applications. It belongs to the class of benzenedicarboxamides, which are characterized by the presence of two amide groups attached to a benzene ring. This compound is particularly notable for its long alkyl chains, which impart distinct physical and chemical characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxamide, N,N’-dihexadecyl- typically involves the reaction of terephthaloyl chloride with hexadecylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Catalyst: None required
Reaction Time: Several hours to ensure complete conversion
The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of 1,4-Benzenedicarboxamide, N,N’-dihexadecyl- follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure consistent quality.
化学反応の分析
Types of Reactions
1,4-Benzenedicarboxamide, N,N’-dihexadecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.
Substitution: Nitrating mixture (HNO₃ and H₂SO₄) for nitration; halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Terephthalic acid derivatives.
Reduction: Hexadecylamine derivatives.
Substitution: Nitro or halogenated benzenedicarboxamides.
科学的研究の応用
1,4-Benzenedicarboxamide, N,N’-dihexadecyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,4-Benzenedicarboxamide, N,N’-dihexadecyl- is primarily related to its amphiphilic structure, which allows it to interact with both hydrophobic and hydrophilic environments. This property makes it effective in disrupting lipid bilayers and enhancing the permeability of cell membranes. The compound can also form micelles and vesicles, which are useful in drug delivery applications.
類似化合物との比較
Similar Compounds
- 1,4-Benzenedicarboxamide, N,N’-bis(2-hydroxyphenyl)-
- 1,4-Benzenedicarboxamide, N,N’-bis(2,4-dinitrophenyl)-
- Terephthalamide
Uniqueness
1,4-Benzenedicarboxamide, N,N’-dihexadecyl- is unique due to its long alkyl chains, which impart distinct amphiphilic properties. This makes it particularly useful in applications requiring the formation of micelles or vesicles, such as in drug delivery systems. Its ability to interact with both hydrophobic and hydrophilic environments sets it apart from other benzenedicarboxamides, which may lack such versatility.
特性
CAS番号 |
52030-76-9 |
|---|---|
分子式 |
C40H72N2O2 |
分子量 |
613.0 g/mol |
IUPAC名 |
1-N,4-N-dihexadecylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C40H72N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35-41-39(43)37-31-33-38(34-32-37)40(44)42-36-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-34H,3-30,35-36H2,1-2H3,(H,41,43)(H,42,44) |
InChIキー |
LYJLWMZGJKNRPN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)C(=O)NCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


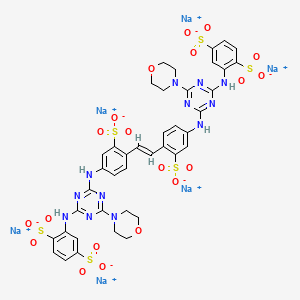
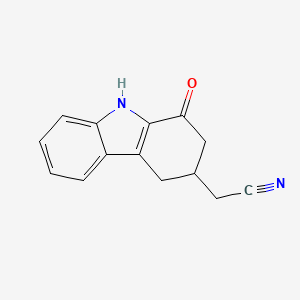
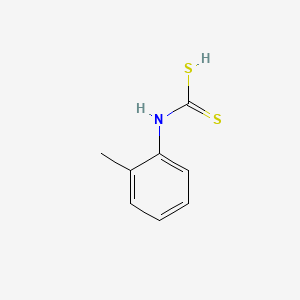
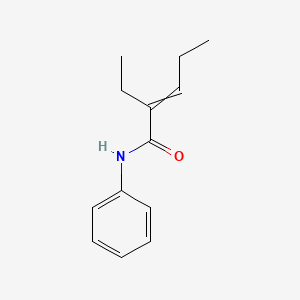
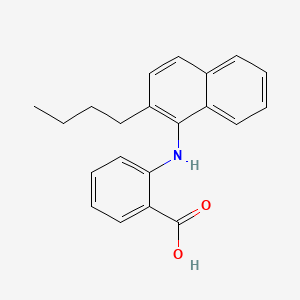


![2-[(4-Cyanoanilino)diazenyl]benzonitrile](/img/structure/B14655370.png)

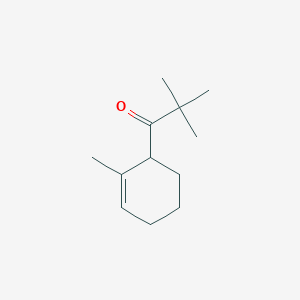
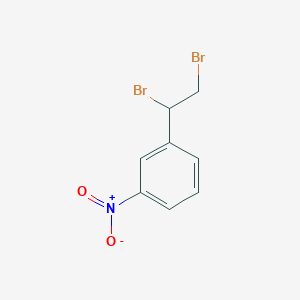
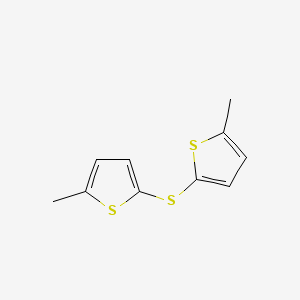
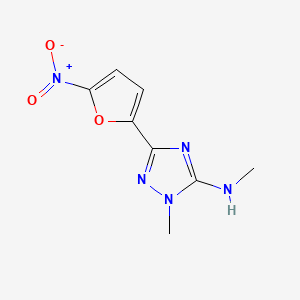
![3H-Imidazo[2,1-c][1,4]oxazine](/img/structure/B14655411.png)
